molecular formula C10H13FO B1611432 4-Tert-butyl-2-fluorophenol CAS No. 38946-63-3

4-Tert-butyl-2-fluorophenol

Cat. No. B1611432
CAS RN: 38946-63-3
M. Wt: 168.21 g/mol
InChI Key: ORLJSROIQHIMQM-UHFFFAOYSA-N
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Patent
US08106190B2

Procedure details

Aluminum chloride and tert-butyl chloride were added under ice-cooling to 2-fluorophenol and stirred at room temperature. By adding water to the reaction liquid, concentrating the organic layer under a reduced pressure and crystallizing from hexane, 4-tert-butyl-2-fluorophenol was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)([CH3:8])([CH3:7])[CH3:6].[F:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17]>O>[C:5]([C:15]1[CH:14]=[CH:13][C:12]([OH:17])=[C:11]([F:10])[CH:16]=1)([CH3:8])([CH3:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the organic layer under a reduced pressure
CUSTOM
Type
CUSTOM
Details
crystallizing from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.